1-(1-Adamantanecarbonyl)morpholine
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Overview
Description
1-(1-Adamantanecarbonyl)morpholine is an organic compound with the molecular formula C15H23NO2. It is a derivative of adamantane, a hydrocarbon known for its unique cage-like structure.
Preparation Methods
1-(1-Adamantanecarbonyl)morpholine can be synthesized through several methods. One common synthetic route involves the reaction of 1-adamantanecarboxylic acid with morpholine. The reaction typically occurs under reflux conditions in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond .
Chemical Reactions Analysis
1-(1-Adamantanecarbonyl)morpholine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) to convert the amide group into an amine.
Substitution: Nucleophilic substitution reactions can occur at the carbonyl carbon, where nucleophiles such as amines or alcohols replace the morpholide group.
Common reagents and conditions used in these reactions include acidic or basic catalysts, varying temperatures, and solvents like dichloromethane or ethanol. The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
1-(1-Adamantanecarbonyl)morpholine has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of complex molecules and polymers.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its effects on various biological pathways.
Industry: It is used in the synthesis of advanced materials, including nanomaterials and polymers with unique properties
Mechanism of Action
The mechanism of action of 1-(1-Adamantanecarbonyl)morpholine involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes, affecting their activity and altering biological pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
1-(1-Adamantanecarbonyl)morpholine can be compared with other similar compounds, such as:
1-Adamantanecarboxylic acid: The parent compound, which lacks the morpholide group and has different chemical properties and applications.
2-Adamantanecarboxylic acid: A positional isomer with the carboxyl group attached to a different carbon atom in the adamantane structure.
Adamantane derivatives: Other derivatives of adamantane, such as adamantane-1-carboxamide and adamantane-1-carboxylate, which have varying functional groups and applications.
The uniqueness of this compound lies in its specific structure, which imparts distinct chemical and biological properties, making it valuable for specialized applications.
Properties
IUPAC Name |
1-adamantyl(morpholin-4-yl)methanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23NO2/c17-14(16-1-3-18-4-2-16)15-8-11-5-12(9-15)7-13(6-11)10-15/h11-13H,1-10H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CHKCQWNXMJAHPZ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=O)C23CC4CC(C2)CC(C4)C3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23NO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.35 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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